

Spectroscopic Profile of 3-(Furan-2-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **3-(Furan-2-yl)phenol**

Cat. No.: **B6326635**

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Introduction

3-(Furan-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a furan moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and chemical properties associated with these two heterocyclic and aromatic systems. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This guide provides a summary of the expected spectroscopic data for **3-(Furan-2-yl)phenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

It is important to note that while extensive searches have been conducted, readily available experimental spectroscopic data for **3-(Furan-2-yl)phenol** is scarce in the public domain. Therefore, the data presented herein is based on established knowledge of the spectroscopic behavior of substituted phenols and furans, and serves as a predictive guide for researchers working with this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Furan-2-yl)phenol**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-(Furan-2-yl)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	singlet (broad)	1H	Phenolic -OH
~7.5 - 7.6	doublet	1H	Furan H5
~7.2 - 7.4	multiplet	2H	Phenol H5, Furan H3
~6.8 - 7.1	multiplet	2H	Phenol H2, H4
~6.4 - 6.5	doublet of doublets	1H	Furan H4
~6.2 - 6.3	doublet	1H	Phenol H6

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ^{13}C NMR Data for **3-(Furan-2-yl)phenol**

Chemical Shift (δ , ppm)	Assignment
~155 - 158	Phenol C1 (-OH)
~150 - 153	Furan C2
~142 - 144	Furan C5
~130 - 132	Phenol C3
~129 - 131	Phenol C5
~118 - 120	Phenol C6
~115 - 117	Phenol C4
~111 - 113	Furan C4
~110 - 112	Phenol C2
~105 - 107	Furan C3

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **3-(Furan-2-yl)phenol**

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3600 - 3200	Strong, Broad	O-H stretch	Phenolic -OH
3150 - 3100	Medium	C-H stretch	Aromatic & Furan C-H
1620 - 1580	Medium-Strong	C=C stretch	Aromatic ring
1510 - 1450	Medium-Strong	C=C stretch	Aromatic & Furan ring
1260 - 1180	Strong	C-O stretch	Phenolic C-O
1150 - 1000	Medium	C-O-C stretch	Furan ring
900 - 680	Strong	C-H out-of-plane bend	Aromatic substitution

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-(Furan-2-yl)phenol**

m/z	Relative Intensity	Assignment
160	High	$[\text{M}]^+$ (Molecular Ion)
131	Medium	$[\text{M-CHO}]^+$
103	Medium	$[\text{M-C}_2\text{H}_2\text{O-H}]^+$
77	High	$[\text{C}_6\text{H}_5]^+$

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Furan-2-yl)phenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A longer acquisition time and a higher number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:

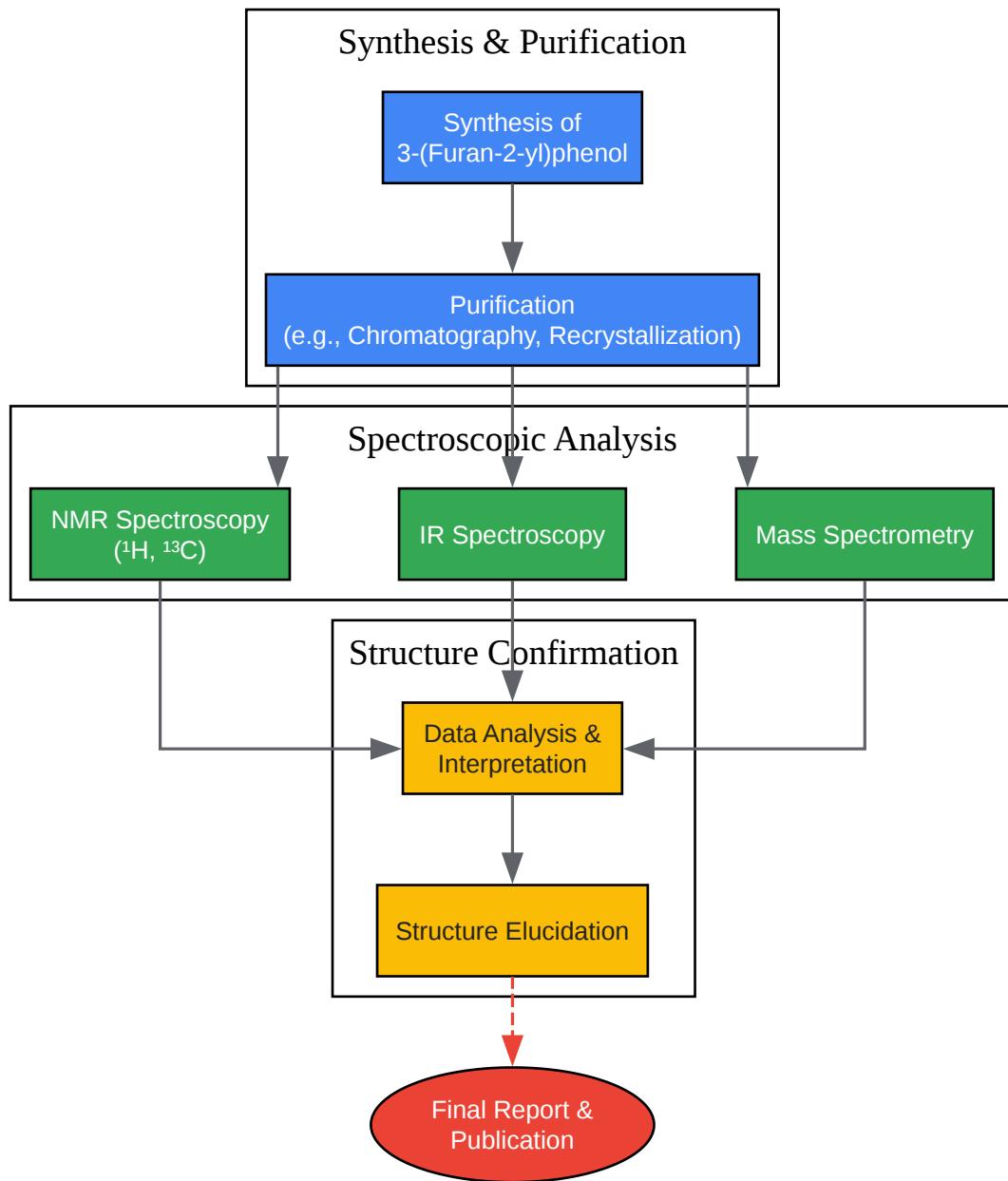
- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer's sample holder.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **3-(Furan-2-yl)phenol**.



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